3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine-2,5-dione family. This class of compounds is known for its versatile applications in medicinal chemistry due to its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves the reaction of 3-(trifluoromethoxy)benzyl bromide with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidine-2,5-dione
- 3-Chloro-1-aryl pyrrolidine-2,5-diones
- 1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
Uniqueness
3-Benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14F3NO3 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
3-benzyl-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)25-15-8-6-14(7-9-15)22-16(23)11-13(17(22)24)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2 |
InChI Key |
QYUHJLIBLJSQMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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